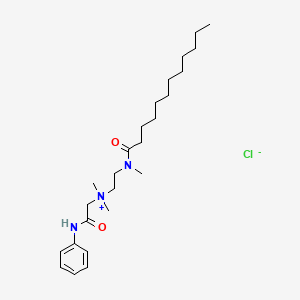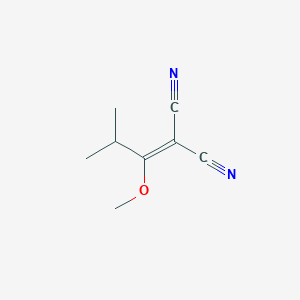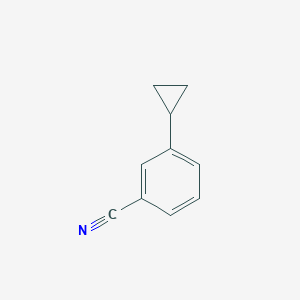
2-Amino-6-methoxy-1-indanone hydrochloride
Vue d'ensemble
Description
2-Amino-6-methoxy-1-indanone hydrochloride is a chemical compound with the molecular formula C10H12ClNO2 and a molecular weight of 213.66 g/mol. It is a derivative of 1-indanone, which is a class of organic compounds widely used in medicine, agriculture, and natural product synthesis .
Synthesis Analysis
The synthesis of 1-indanone derivatives, including this compound, has been a subject of extensive research. More than 100 synthetic methods have been developed, utilizing starting materials such as carboxylic acids, esters, diesters, acid chlorides, ketones, alkynes, and alcohols . A commonly used reaction in this area is the Nazarov reaction, which employs α,β-unsaturated ketones as substrates and is carried out in the presence of Brønsted or Lewis acids .Chemical Reactions Analysis
The chemical reactions involving 1-indanone derivatives have been extensively studied. The Nazarov reaction, which involves α,β-unsaturated ketones as substrates, is commonly used in the synthesis of these compounds . For example, a Nazarov reaction of chalcone 128, in the presence of trifluoroacetic acid, gave 6-methoxy-3-phenyl-1-indanone 129 in 88% yield. This was followed by a reaction with bromine in diethyl ether to give 2-bromo-6-methoxy-3-phenyl-1-indanone .Applications De Recherche Scientifique
Synthesis Methods
2-Amino-1-indanone, which is structurally related to 2-Amino-6-methoxy-1-indanone hydrochloride, is significant due to its role as a pharmaceutical agent and intermediate in natural product synthesis. Various synthesis methods exist, including anionic cyclization, intramolecular Friedel-Crafts acylation, and a new route from DL-phenylalanine using polyphosphoric acid, highlighting its versatility in chemical synthesis (Zhao et al., 2011).
Photoinduced Transformation
The hydrochloride of 2-methoxy-6-chloro-9-[(δ- diethylamino-α-methyl-butyl)amino]-acridine, which is similar to this compound, undergoes photoinduced transformation under UV light. This indicates potential applications in photochemistry and material science (Mansour et al., 1984).
Unusual Chemical Reactions
In the study of 2-amino-4,5-dimethoxy-1-indanone hydrochloride, a compound related to this compound, unusual transposition of the carbonyl group was observed during catalytic reduction, providing insights into complex chemical reactions and rearrangements (Kim, 1981).
Applications in Neuroscience
Methoxy substituted 2-benzylidene-1-indanone derivatives, structurally similar to this compound, have been studied as A1 and A2A AR antagonists for the treatment of neurological conditions. This highlights its potential therapeutic applications in neurology and pharmacology (Janse van Rensburg et al., 2019).
Energetic Characterization in Biomass Degradation
6-methoxy-1-indanone, a compound related to this compound, has been energetically characterized using calorimetric techniques. This study is important for understanding the thermodynamic properties of indanone derivatives in biomass degradation (Silva et al., 2018).
Fluorescent Labeling in Biochemistry
In biochemistry, compounds like 2-methoxy-2,4-diphenyl-3(2H)-furanone, related to this compound, are used for fluorescent labeling of proteins. This application is crucial for various biochemical and medical research processes (Weigele et al., 1973).
Tubulin Polymerization Inhibition in Cancer Research
Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482), an indanone derivative, has shown promise as a tubulin polymerization inhibitor. This suggests potential applications in cancer research and treatment (Minegishi et al., 2015).
Safety and Hazards
The safety data sheet for 1-Indanone, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
It’s known that 2-aminoindan, an analog of amphetamine, shows potential bronchodilator and analgesic effects . This suggests that 2-Amino-6-methoxy-1-indanone hydrochloride might interact with similar targets, such as adrenergic receptors , which are metabotropic receptors located on cell membranes and stimulated by catecholamines.
Mode of Action
For instance, it could bind to adrenergic receptors, triggering a series of intracellular events that lead to the observed bronchodilator and analgesic effects .
Biochemical Pathways
Given its potential interaction with adrenergic receptors , it might influence pathways related to the regulation of smooth muscle contraction and pain perception
Result of Action
Based on its potential bronchodilator and analgesic effects , it might relax smooth muscle cells in the airways and modulate pain signaling pathways, respectively.
Analyse Biochimique
Biochemical Properties
. The nature of these interactions involves the nitrogen acting as a nucleophile in competition with oxygen .
Molecular Mechanism
The molecular mechanism of action of 2-Amino-6-methoxy-1-indanone hydrochloride is not fully elucidated. It’s known that the oxygen in the compound acts as a nucleophile in competition with nitrogen, but it’s a dead-end process
Propriétés
IUPAC Name |
2-amino-6-methoxy-2,3-dihydroinden-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2.ClH/c1-13-7-3-2-6-4-9(11)10(12)8(6)5-7;/h2-3,5,9H,4,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQJISUSJNUSRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(C2=O)N)C=C1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20636340 | |
| Record name | 2-Amino-6-methoxy-2,3-dihydro-1H-inden-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20636340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5450-76-0 | |
| Record name | 1H-Inden-1-one, 2-amino-2,3-dihydro-6-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5450-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 10681 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005450760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC10681 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10681 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-6-methoxy-2,3-dihydro-1H-inden-1-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20636340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-[Benzyl(methyl)amino]-1-(3-chlorophenyl)ethanol hydrochloride](/img/structure/B3053501.png)



![2-[Benzyl(propyl)amino]-1-(4-chlorophenyl)ethanol](/img/structure/B3053507.png)
